Selepressin - 876296-47-8

Selepressin

Catalog Number: EVT-242421
CAS Number: 876296-47-8
Molecular Formula: C46H73N13O11S2
Molecular Weight: 1048.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Selepressin has been used in trials studying the treatment of Septic Shock.
Source and Classification

Selepressin is classified under several categories, including:

  • Organic Compounds: Specifically, it falls under carboxylic acids and derivatives.
  • Peptides: It is categorized as an oligopeptide, which consists of a short chain of amino acids.
  • Hormones: It is related to peptide hormones and neuropeptides, functioning similarly to vasopressin in physiological roles .
Synthesis Analysis

Methods and Technical Details

The synthesis of Selepressin typically employs solid-phase peptide synthesis techniques. A notable method involves the following steps:

  1. Solid Phase Resin Coupling: An amino acid protected by an amino group is sequentially coupled to a solid-phase resin.
  2. Deprotection and Oxidation: Protective groups are removed, and disulfide bonds are formed through oxidation using a ternary catalytic system.
  3. Purification: The synthesized peptide is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity and yield .

This method has been refined to improve efficiency and reduce impurities compared to earlier techniques that utilized iodine for oxidation, which often resulted in lower yields and more byproducts .

Molecular Structure Analysis

Structure and Data

The molecular structure of Selepressin can be represented by its IUPAC name:

\text{ 2S 2 2S 1 4R 7S 10S 13S 16S 19R 19 amino 16 benzyl 13 2S butan 2 yl 7 carbamoylmethyl 10 3 carbamoylpropyl 6 9 12 15 18 pentaoxo 1 2 dithia 5 8 11 14 17 pentaazacycloicosane 4 carbonyl pyrrolidin 2 yl formamido}-N-(carbamoylmethyl)-5-[(propan-2-yl)amino]pentanamide}

The structure includes multiple functional groups such as amides and disulfides that contribute to its biological activity. The presence of aromatic rings and heterocycles enhances its receptor-binding properties .

Chemical Reactions Analysis

Reactions and Technical Details

Selepressin undergoes various chemical reactions during its synthesis and biological activity:

  1. Formation of Disulfide Bonds: The oxidation of thiol groups leads to the formation of disulfide bonds essential for the stability of the peptide structure.
  2. Receptor Binding: Upon administration, Selepressin binds selectively to the V1a receptor, triggering downstream signaling pathways that mediate vasoconstriction and other physiological responses associated with vasopressin .

These reactions are crucial for both its synthesis and function as a therapeutic agent.

Mechanism of Action

Process and Data

The mechanism of action for Selepressin involves its selective binding to the V1a receptor subtype of vasopressin receptors. This binding activates intracellular signaling pathways that lead to:

  • Vasoconstriction: Increased vascular resistance helps raise blood pressure in patients experiencing septic shock.
  • Fluid Retention: By influencing renal function, it aids in maintaining blood volume during critical conditions.

Data from studies indicate that Selepressin exhibits a higher potency at the V1a receptor compared to other vasopressin analogs like arginine vasopressin (AVP), making it a valuable candidate for managing hypotensive states .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Selepressin exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 1048.29 g/mol.
  • Solubility: As a peptide, it is generally soluble in aqueous solutions but may require specific conditions for optimal solubility.
  • Stability: The presence of disulfide bonds contributes to the structural stability of Selepressin under physiological conditions.

These properties are essential for its formulation as a therapeutic agent .

Applications

Scientific Uses

Selepressin has been primarily studied for its potential applications in critical care medicine:

  • Treatment of Septic Shock: Clinical trials have focused on evaluating its efficacy in improving blood pressure and organ perfusion in patients with septic shock.
  • Research on Vasopressin Analogues: Its unique properties make it an important subject in studies exploring vasopressin-related therapies for various cardiovascular conditions .
Introduction to Selepressin in Critical Care Pharmacology

Historical Context of Vasopressin Analogues in Shock Management

The therapeutic application of vasopressin analogues in shock states evolved from understanding endogenous vasopressin deficiency in sepsis. Initial studies revealed that septic shock patients exhibit inappropriately low plasma AVP levels despite hypotension, creating a rationale for exogenous replacement [6] [9]. Native AVP emerged as a second-line vasopressor due to its ability to reduce catecholamine requirements. However, its non-selective receptor activation posed significant limitations:

  • V1 Receptor Effects: Mediates vasoconstriction via Gq-protein coupling in vascular smooth muscle.
  • V2 Receptor Effects: Causes anti-diuresis via renal collecting duct aquaporin-2 insertion and promotes endothelial release of von Willebrand factor (increasing thrombosis risk) [6] [9].
  • V3 Receptor Effects: Stimulates pituitary ACTH release, potentially amplifying inflammatory responses [9].

Terlipressin, a longer-acting V1-preferring analogue, was subsequently developed but exhibited prolonged V2 effects due to its metabolic conversion to lysine-vasopressin. This historical trajectory highlighted the need for a purely selective V1A agonist—leading to selepressin’s design [9].

Table 1: Evolution of Vasopressin Analogues in Shock Management

CompoundReceptor SelectivityKey LimitationsClinical Stage
Arginine VasopressinV1a ≈ V2 > V1bFluid retention, thrombotic events, hyponatremiaApproved (2nd-line)
TerlipressinV1 > V2 (transient)Cumulative V2 effects, prolonged half-lifeInvestigational/off-label
SelepressinV1a >>> V2/V1bNone significant (V2-inactive)Phase 3 (discontinued)

Rationale for Selective V1A Receptor Targeting in Sepsis Pathophysiology

Septic shock induces a complex vasoplegic state characterized by:

  • Vasodilatory Mediator Overproduction: Excessive nitric oxide (via iNOS), prostacyclin, and inflammatory cytokines (IL-1β, TNF-α) cause profound vasodilation [6] [8].
  • Vascular Hyporeactivity: G-protein receptor desensitization (α-adrenergic, V1A) impairs endogenous vasoconstrictor responses [8].
  • Capillary Leak: Endothelial barrier disruption leads to tissue edema and organ dysfunction [1] [5].

Selective V1A agonism addresses these mechanisms uniquely:

  • Precision Vasoconstriction: V1A activation restores vascular tone without cross-desensitizing adrenergic receptors, permitting synergistic effects with norepinephrine [2] [8].
  • Endothelial Stabilization: Experimental models demonstrate V1A agonism preserves endothelial integrity by inhibiting platelet-activating factor (PAF) and reducing vascular endothelial growth factor (VEGF)-mediated permeability. In ovine sepsis, selepressin decreased extravascular lung water by 38% compared to AVP (p<0.01) and attenuated albumin leakage [4] [5].
  • Fluid-Sparing Effects: Unlike AVP or terlipressin, selepressin lacks V2-mediated antidiuresis and aquaporin activation. Phase II trials showed a 2.5 ng/kg/min dose reduced cumulative fluid balance by 3.2L vs. placebo (p<0.05) by day 5, mitigating fluid overload—a key predictor of mortality [3] [5].

Evolution of Selepressin as a Novel Therapeutic Agent

Preclinical Development

Selepressin’s efficacy was robustly validated in large animal models of septic shock:

  • Ovine Fecal Peritonitis: Early selepressin (1 pmol/kg/min) maintained mean arterial pressure (MAP) >70 mmHg without fluid resuscitation, while reducing pulmonary edema (lung wet/dry ratio: 5.2 vs. 8.1 in controls; p<0.001) and prolonging survival (26 hrs vs. 19–23 hrs; p<0.001) [5].
  • Pseudomonas Pneumonia Model: Selepressin reversed hypotension more effectively than AVP or norepinephrine while preserving renal blood flow and limiting lactate accumulation [1].

Table 2: Key Preclinical and Clinical Research Findings for Selepressin

Study ModelInterventionKey OutcomesReference
Ovine peritonitisSelepressin vs. AVP vs. NE↑ Survival (26h vs. 19–23h; p<0.001), ↓ lung edema, ↓ fluid balance [4] [5]
Rat endotoxemiaSelepressin vs. terlipressin↓ Capillary leak (PAF-induced), ↑ MAP stability [1]
Phase IIa RCT (n=53)Selepressin 2.5 ng/kg/min↓ Norepinephrine requirements (761 vs. 249 μg/kg; p<0.01), ↑ ventilator-free days [3]
Phase IIb/3 SEPSIS-ACT (n=828)Selepressin vs. placeboNo difference in ventilator/vasopressor-free days (15 vs. 14.5; p=NS) [1] [10]

Clinical Translation

  • Phase IIa Trial (NCT01000649): In 53 septic shock patients, selepressin (2.5 ng/kg/min) rapidly replaced norepinephrine while maintaining MAP >60 mmHg in 70% of patients at 24 hours (p<0.01 vs. placebo). Crucially, it reduced cumulative fluid balance and increased ventilator-free days (difference: +2.8 days; p<0.02), suggesting organ-protective effects [3].
  • SEPSIS-ACT Trial (NCT02508649): This adaptive Phase 2b/3 study enrolled 828 patients requiring >5 μg/min norepinephrine. Despite promising earlier data, selepressin showed no benefit over placebo in ventilator/vasopressor-free days (median 15 vs. 14.5 days; difference 0.6, 95% CI: −1.3–2.4) or 90-day mortality. The trial was halted for futility [1] [10].

Pharmacological Innovations

Selepressin’s short half-life (5–15 minutes) enabled precise titration—a key advantage over terlipressin. Its unique physicochemical properties (molecular weight: 1048.29 g/mol; stability in aqueous solutions) facilitated continuous infusion without cumulative effects [7] [9].

Properties

CAS Number

876296-47-8

Product Name

Selepressin

IUPAC Name

(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-10-(4-amino-4-oxobutyl)-7-(2-amino-2-oxoethyl)-16-benzyl-13-[(2S)-butan-2-yl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-5-(propan-2-ylamino)pentan-2-yl]pyrrolidine-2-carboxamide

Molecular Formula

C46H73N13O11S2

Molecular Weight

1048.3 g/mol

InChI

InChI=1S/C46H73N13O11S2/c1-5-26(4)38-45(69)54-30(14-9-17-35(48)60)41(65)56-32(21-36(49)61)42(66)57-33(24-72-71-23-28(47)39(63)55-31(43(67)58-38)20-27-12-7-6-8-13-27)46(70)59-19-11-16-34(59)44(68)53-29(15-10-18-51-25(2)3)40(64)52-22-37(50)62/h6-8,12-13,25-26,28-34,38,51H,5,9-11,14-24,47H2,1-4H3,(H2,48,60)(H2,49,61)(H2,50,62)(H,52,64)(H,53,68)(H,54,69)(H,55,63)(H,56,65)(H,57,66)(H,58,67)/t26-,28-,29-,30-,31-,32-,33-,34-,38-/m0/s1

InChI Key

JCVQBJTWWDYUFQ-MRUTUVJXSA-N

SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)N)C(=O)N3CCCC3C(=O)NC(CCCNC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCCC(=O)N

Solubility

Soluble in DMSO.

Synonyms

(Phe2;Ile3;Hgn4;Orn(iPr)8)vasopressin;2-Phe-3-Ile-4-Hgn-8-Orn(iPr)-vasopressin; FE 202158;vasopressin; Phe(2)-Ile(3)-Hgn(4)-Orn(iPr)(8)-;vasopressin; phenylalanyl(2)-isoleucyl(3)-Hgn(4)-ornithyl(isopropyl)(8)-

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)N)C(=O)N3CCCC3C(=O)NC(CCCNC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCCC(=O)N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCNC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCCC(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.